molecular formula C10H6N2 B074398 Isoquinoline-1-carbonitrile CAS No. 1198-30-7

Isoquinoline-1-carbonitrile

Cat. No. B074398
M. Wt: 154.17 g/mol
InChI Key: HJHXYSBRTVFEDD-UHFFFAOYSA-N
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Patent
US08541418B2

Procedure details

To a stirred solution of isoquinoline 2-oxide (2-Im-9, 5.8 g) in 140 mL of acetonitrile, diethyl phosphoro-cyanidate (1.5 eq) was added under argon followed by slow addition of TEA (3.0 eq). The mixture was refluxed for 18 h and then extracted with DCM. The organic layer was concentrated and purified by silica column chromatography to give isoquinoline-1-carbonitrile (3-Im-9).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N+:2]=1[O-].P([C:20]#[N:21])(=O)(OCC)OCC>C(#N)C>[C:1]1([C:20]#[N:21])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
C1=[N+](C=CC2=CC=CC=C12)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OCC)(OCC)(=O)C#N
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
TEA
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica column chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=NC=CC2=CC=CC=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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